molecular formula C20H25FN4O4S B2503985 N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 2034320-65-3

N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide

Cat. No.: B2503985
CAS No.: 2034320-65-3
M. Wt: 436.5
InChI Key: NVPVFBMVQBVQRN-UHFFFAOYSA-N
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Description

N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound known for its potential applications in medicinal and chemical research. Structurally, it is distinguished by its combination of fluoropyrimidinyl, pyrrolidinyl, sulfonyl, and methylphenyl groups, which together impart unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide involves multi-step organic reactions. A typical pathway might start with the functionalization of the pyrrolidine ring and subsequent coupling reactions with the fluoropyrimidine and methylphenyl moieties under controlled temperature and solvent conditions.

Industrial Production Methods: In an industrial setting, large-scale synthesis would likely employ automated reactors for precision in temperature and pressure control, using standard organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) could be used to facilitate the coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide undergoes a variety of chemical reactions, including:

  • Oxidation and reduction reactions

  • Substitution reactions

  • Hydrolysis under acidic or basic conditions

Common Reagents and Conditions:
  • Oxidation: : Typically achieved with agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Commonly involves hydrogenation using Pd/C.

  • Substitution: : Often involves halogenating agents such as N-bromosuccinimide (NBS).

Major Products: The primary products of these reactions vary based on the pathway but generally include modified pyrimidine and phenyl derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate in the construction of more complex molecules.

Biology: Its structural properties are investigated for potential bioactivity, including binding to biological targets like enzymes or receptors.

Medicine: Research explores its use in pharmaceuticals, particularly in designing drugs for conditions requiring precise interaction with cellular pathways.

Industry: Beyond medicinal chemistry, the compound’s sulfonyl and pyrimidinyl features make it a candidate for material science applications, including the development of new polymers or specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. Its fluoro group and pyrrolidine ring play a critical role in binding to proteins, possibly inhibiting or modifying enzyme activity. These interactions are facilitated through hydrogen bonding, van der Waals forces, and π-π stacking interactions, impacting pathways involved in disease progression or cellular function.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups:

  • N-(4-((3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : Substituting fluorine with chlorine changes its reactivity and biological activity.

  • N-(4-((3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : The methyl group affects its pharmacokinetics and binding affinity.

This makes N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide unique due to its specific combination of functional groups and their synergistic effects.

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Properties

IUPAC Name

N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O4S/c1-4-16-19(21)20(23-12-22-16)29-15-8-9-25(11-15)30(27,28)17-7-6-14(10-13(17)3)24-18(26)5-2/h6-7,10,12,15H,4-5,8-9,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPVFBMVQBVQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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